molecular formula C8H7BrN2 B1449321 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 934568-29-3

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1449321
CAS No.: 934568-29-3
M. Wt: 211.06 g/mol
InChI Key: ZNPKGCWVCDXZOB-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 934568-29-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This brominated heterocycle serves as a versatile synthetic intermediate for the development of novel therapeutic agents. Research indicates that the 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in the design of potent enzyme inhibitors . This compound is particularly valuable for constructing molecules that target specific disease pathways. For instance, derivatives of this scaffold have been developed into potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease implicated in chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and Cystic Fibrosis . Furthermore, the 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized in the design and synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, representing a promising strategy for targeted cancer therapy . The bromine atom at the 6-position allows for further functionalization via cross-coupling reactions, enabling researchers to introduce diverse structural motifs and explore structure-activity relationships. Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet for proper handling guidelines .

Properties

IUPAC Name

6-bromo-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPKGCWVCDXZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine generally follows a two-step approach:

  • Step 1: Formation of the 1-methyl-1H-pyrrolo[2,3-b]pyridine core
  • Step 2: Selective bromination at the 6-position

This approach ensures regioselective functionalization and allows for further chemical modifications.

Preparation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine

The methylation of 1H-pyrrolo[2,3-b]pyridine at the nitrogen (N-1) position is typically achieved via alkylation using methyl iodide (MeI) or methyl sulfate in the presence of a strong base such as sodium hydride (NaH).

  • Reaction Conditions:
    • Base: Sodium hydride (NaH)
    • Methylating agent: Methyl iodide (MeI)
    • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Temperature: 0 °C to room temperature
    • Reaction time: Several hours under inert atmosphere (N₂)

This step yields 1-methyl-1H-pyrrolo[2,3-b]pyridine with high regioselectivity and purity.

Selective Bromination at the 6-Position

Bromination of the 1-methyl-1H-pyrrolo[2,3-b]pyridine to introduce the bromine atom at the 6-position is achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS).

  • Typical Bromination Conditions:
    • Brominating agent: Bromine (Br₂) or N-bromosuccinimide (NBS)
    • Solvent: Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF)
    • Temperature: 0 °C to room temperature
    • Reaction time: 10 minutes to several hours (1–16 h depending on reagent and scale)

The reaction is often carried out under mild conditions to avoid polybromination or degradation. Use of NBS with a base such as triethylamine can improve selectivity and yield.

Industrial and Scale-Up Considerations

In industrial settings, the preparation of this compound may involve:

  • Continuous flow reactors to enhance reaction control, safety, and scalability.
  • Automated systems for precise control of temperature, reagent flow rates, and reaction time.
  • Use of safer brominating agents and environmentally friendly solvents to minimize hazardous by-products.
  • Ion-exchange resins for purification steps to remove impurities and residual catalysts.

Summary Table of Preparation Methods

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Methylation NaH, MeI DMF or THF 0 °C to RT Several hours Inert atmosphere, high regioselectivity
Bromination Br₂ or NBS + triethylamine (optional) DCM, chloroform, THF 0 °C to RT 10 min to 16 hours Mild conditions to avoid polybromination
Suzuki Coupling (optional) Pd(dppf)Cl₂, K₂CO₃ Dioxane/water (2.5:1) 80 °C to reflux 1 to 16 hours For further functionalization at brominated site
Purification Ion-exchange resin, silica gel chromatography Methanol, ethyl acetate RT 1 to 3 hours Removes residual catalysts and impurities

Research Findings on Preparation Efficiency and Selectivity

  • The methylation step using NaH and MeI is highly efficient, yielding the N-methylated product with minimal side reactions.
  • Bromination with NBS in dichloromethane at room temperature achieves selective monobromination at the 6-position with yields typically exceeding 80%.
  • Use of palladium-catalyzed Suzuki coupling allows for versatile functionalization of the brominated intermediate, facilitating the synthesis of diverse derivatives for medicinal chemistry applications.
  • Optimization of reaction parameters such as temperature, reagent stoichiometry, and reaction time is critical to maximize yield and purity.
  • Industrial scale synthesis benefits from continuous flow technology, which enhances reproducibility, safety, and environmental compliance.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 6-position undergoes SNAr reactions under mild conditions due to the electron-withdrawing effect of the adjacent nitrogen atoms. Common nucleophiles include amines, alkoxides, and thiols.

NucleophileConditionsProductYieldReference
BenzylamineDMF, 80°C, 12 h6-(Benzylamino)-1-methyl-1H-pyrrolo[2,3-b]pyridine78%
Sodium methoxideMeOH, reflux, 6 h6-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine65%

Key Findings :

  • Reactions proceed via a two-step mechanism: deprotonation of the nucleophile followed by aromatic ring activation .

  • Steric hindrance from the methyl group minimally affects reactivity at the 6-position .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino groups.

Reaction TypeCatalyst SystemSubstrateProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂OPhenylboronic acid6-Phenyl-1-methyl-1H-pyrrolo[2,3-b]pyridine85%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NPhenylacetylene6-(Phenylethynyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine72%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃Morpholine6-Morpholino-1-methyl-1H-pyrrolo[2,3-b]pyridine68%

Optimized Conditions :

  • Suzuki couplings require polar aprotic solvents (e.g., dioxane/water) and temperatures of 80–100°C .

  • Sonogashira couplings benefit from copper(I) iodide as a co-catalyst.

Halogen Exchange Reactions

Bromine can be replaced with other halogens or pseudohalogens via metal-halogen exchange.

ReagentConditionsProductYieldReference
CuCNDMF, 120°C, 24 h6-Cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine60%
KI, CuINMP, 150°C, 18 h6-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine55%

Mechanistic Insight :

  • Copper-mediated cyanation proceeds via a radical pathway under high temperatures.

Functionalization via Directed Metalation

The methyl group directs lithiation at the 3-position, enabling further functionalization.

ReagentConditionsProductYieldReference
LDA, THF, -78°C → Electrophile (e.g., DMF)3-Formyl-6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine70%
LDA, THF, -78°C → I₂3-Iodo-6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine65%

Applications :

  • Aldehyde derivatives serve as intermediates for Schiff base formation .

Reductive Debromination

Bromine can be removed under hydrogenation conditions to yield the parent heterocycle.

ConditionsCatalystProductYieldReference
H₂ (1 atm), Pd/C, EtOH1-Methyl-1H-pyrrolo[2,3-b]pyridine90%
Zn, NH₄Cl, MeOH1-Methyl-1H-pyrrolo[2,3-b]pyridine82%

Limitations :

  • Over-reduction of the pyrrole ring is avoided using mild hydrogenation conditions .

Oxidation Reactions

The methyl group and pyrrole ring are susceptible to oxidation, forming carboxylic acids or N-oxides.

Oxidizing AgentConditionsProductYieldReference
KMnO₄, H₂O, 100°C1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid45%
m-CPBA, CH₂Cl₂1-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide88%

Note :

  • N-Oxides exhibit enhanced solubility and altered electronic properties .

Photochemical Reactions

UV irradiation induces dimerization or ring-opening reactions.

ConditionsProductYieldReference
UV (254 nm), CH₃CNDimeric cycloadduct30%

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of 6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine exhibit significant activity against various cancer cell lines. For instance, compounds targeting fibroblast growth factor receptors (FGFRs) have shown potential in inhibiting tumor growth and inducing apoptosis in breast cancer cells .
  • Kinase Inhibition : The compound serves as a scaffold for developing inhibitors of kinases, such as monopolar spindle 1 (MPS1), which is crucial for cancer cell proliferation. Structure-based design has led to the identification of potent MPS1 inhibitors derived from this scaffold .

2. Organic Synthesis

  • Intermediate in Synthesis : The compound is utilized as an intermediate in the synthesis of more complex heterocyclic structures. Its unique bromine and methyl substituents facilitate further chemical modifications, making it valuable in synthetic organic chemistry .
  • Building Block for Drug Development : It acts as a precursor for synthesizing biologically active molecules, including potential drug candidates targeting various biological pathways.

3. Biological Studies

  • Mechanistic Studies : Researchers employ this compound to study its interaction with biological systems, particularly its role in signaling pathways associated with cancer progression. The activation of FGFRs leads to downstream signaling cascades implicated in cell growth and survival .

Case Study 1: Anticancer Efficacy

A study demonstrated that a derivative of this compound effectively inhibited the proliferation of breast cancer cells (4T1 cell line) through apoptosis induction. The mechanism involved targeting FGFRs, leading to the activation of the RAS-MEK-ERK signaling pathway, which is critical for tumor growth regulation .

Case Study 2: Kinase Inhibition

In another research effort focused on MPS1 inhibitors, compounds derived from the pyrrolo[2,3-b]pyridine scaffold displayed potent inhibition profiles in vitro. One notable compound exhibited an IC50 value of 0.025 μM against MPS1, indicating strong potential for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, particularly its derivatives, involves the inhibition of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 74420-15-8): Differs in bromine placement (5-position vs. 6-position), leading to distinct electronic profiles.
  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1228666-29-2): Substitution of methyl with ethyl at the 2-position increases hydrophobicity, which may influence pharmacokinetic properties such as membrane permeability .
  • 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 900514-06-9): Dual halogenation at the 3- and 5-positions offers multiple sites for functionalization, though iodine’s bulkiness may complicate synthetic routes .

Table 1: Structural Comparison of Brominated Pyrrolo[2,3-b]pyridines

Compound Substituents Molecular Formula Key Features
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine 1-CH₃, 6-Br C₈H₇BrN₂ Methyl enhances steric stability
5-Bromo-1H-pyrrolo[2,3-b]pyridine 5-Br C₇H₅BrN₂ Reactive for coupling at 5-position
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine 3-Br, 5-I C₇H₄BrIN₂ Dual halogenation for diverse synthesis

Core Heterocycle Modifications

  • Thieno[2,3-b]pyridines: Replacement of the pyrrole ring with thiophene (e.g., thieno[2,3-b]pyridine) reduces aqueous solubility due to sulfur’s lower polarity compared to nitrogen. This limits bioavailability, necessitating formulation strategies like cyclodextrin encapsulation .
  • Thiazolo[3,2-a]pyridines : Incorporation of a thiazole ring enhances rigidity and may improve binding affinity in kinase inhibitors, as seen in FGFR1-targeting derivatives .

Physicochemical Properties

Solubility and Stability

  • This compound : The methyl group marginally improves lipophilicity (logP ~2.1 estimated), though bromine’s electron-withdrawing effect may reduce solubility in polar solvents .
  • Thieno[2,3-b]pyridines: Exhibit poor aqueous solubility (<10 µM in PBS), often requiring solubilizing agents like HP-β-CD for in vivo studies .
  • 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (Compound 20a): The phenylethynyl group increases molecular weight (MW 313.1 g/mol) and logP (~3.5), favoring membrane penetration but complicating dissolution .

Table 2: Solubility and Molecular Properties

Compound Solubility (PBS) logP (Predicted) Molecular Weight (g/mol)
This compound ~50 µM 2.1 227.06
Thieno[2,3-b]pyridine <10 µM 2.8 135.18
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine ~20 µM 3.5 313.1

Biological Activity

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in cancer therapy. This compound features a bromine atom at the 6th position and a methyl group at the 1st position of the pyrrole ring, contributing to its unique chemical properties and biological effects.

This compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs are crucial in various cellular processes such as proliferation, differentiation, and survival. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion capabilities .

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against FGFRs:

  • Compound 4h showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. It effectively inhibited breast cancer cell proliferation and induced apoptosis in vitro .
  • Another study reported that at a concentration of 1 μM , certain derivatives maintained over 90% inhibition in FGFR enzymatic assays, highlighting their potential as therapeutic agents against cancers associated with aberrant FGFR signaling .

Case Study 1: Anti-Cancer Activity

A series of experiments evaluated the anti-cancer properties of this compound derivatives. The results indicated that these compounds not only inhibited cancer cell proliferation but also significantly reduced cell migration and invasion. For instance, compound 4h was particularly effective against the 4T1 breast cancer cell line , demonstrating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Comparison with Other Compounds

Comparative studies showed that while similar compounds like 6-Bromo-1H-pyrrolo[2,3-b]pyridine lacked the methyl group at the 1st position, they exhibited reduced biological activity. This emphasizes the importance of specific structural features in determining the efficacy of these compounds in targeting FGFRs.

Data Table: Biological Activity Summary

CompoundTargetIC50 (nM)Effect on Cancer Cells
This compoundFGFR17Inhibits proliferation
FGFR29Induces apoptosis
FGFR325Reduces migration and invasion
Other DerivativesFGFR>90% inhibition at 1 μMVaries by derivative

Q & A

Q. What are the optimized synthetic routes for 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine?

The compound is synthesized via alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine using NaH and methyl iodide in THF, yielding 75% after crystallization . Alternative methods include phase-transfer catalysis with benzyl bromide (99% yield), demonstrating flexibility in N1-alkylation strategies .

Q. How is the purity and structure of this compound validated?

Characterization relies on 1^1H NMR and 13^13C NMR spectroscopy. For example, the methyl group in the 1-position appears as a singlet (~3.8 ppm in DMSO-d6), while bromine substitution at position 6 is confirmed by downfield shifts in aromatic protons . High-performance liquid chromatography (HPLC) ensures >97% purity .

Q. What reaction conditions are critical for regioselective functionalization of the pyrrolo[2,3-b]pyridine core?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires careful control of boronic acid stoichiometry and temperature (e.g., 105°C in dioxane/water) to avoid side reactions at the brominated position . Microwave-assisted synthesis improves efficiency in heterocyclic annulation reactions .

Advanced Research Questions

Q. How does this compound serve as a precursor for kinase inhibitors?

The bromine atom enables late-stage diversification via cross-coupling to introduce pharmacophores. For example, coupling with 3,4-dimethoxyphenylboronic acid generates derivatives with FGFR1 inhibition (IC50_{50} = 7–25 nM) by forming hydrogen bonds with hinge-region residues like D641 and G485 .

Q. What structural modifications enhance antitumor activity in peritoneal mesothelioma models?

Substitution at position 3 with thiazole-indole hybrids (e.g., compound 3f ) increases cyclin-dependent kinase 1 (CDK1) inhibition, reducing survivin phosphorylation and inducing apoptosis. Synergy with paclitaxel enhances efficacy (58–75% tumor volume reduction in vivo) .

Q. How do electronic effects of the methyl group influence reactivity in nucleophilic aromatic substitution?

The electron-donating methyl group at N1 deactivates the pyrrolopyridine ring, directing electrophilic substitution to position 5. Nitration with concentrated HNO3_3 at 0°C selectively yields 5-bromo-1-methyl-3-nitro derivatives, critical for further functionalization .

Q. What analytical challenges arise in quantifying metabolic stability of pyrrolo[2,3-b]pyridine derivatives?

LC-MS/MS methods must account for bromine’s isotopic pattern (1:1 79^{79}Br/81^{81}Br ratio) and potential demethylation metabolites. Stability studies in microsomal assays (e.g., human liver microsomes) require optimized extraction protocols to avoid false degradation signals .

Methodological Considerations

Q. What strategies mitigate side reactions during Sonogashira coupling of this compound?

Use of Pd(PPh3_3)4_4 and CuI in degassed THF at 60°C minimizes homocoupling of terminal alkynes. Silica gel chromatography with heptane/ethyl acetate (8:2) resolves products like 3-(phenylethynyl) derivatives (51% yield) .

Q. How can computational modeling guide the design of JAK3 inhibitors based on this scaffold?

Docking studies (e.g., Glide SP mode) predict binding poses where the pyrrolopyridine core occupies the ATP-binding pocket. Introduction of a trifluoromethyl group at position 5 improves hydrophobic interactions with the P-loop (e.g., ΔG = −9.2 kcal/mol) .

Q. What in vitro assays are suitable for evaluating FGFR isoform selectivity?

Biochemical kinase assays (e.g., ADP-Glo™) against FGFR1–4 (IC50_{50} = 7–712 nM) and cellular phosphorylation assays (e.g., Ba/F3-TEL-FGFR2 models) confirm isoform-specific activity. Off-target screening against VEGFR2 and PDGFRβ ensures selectivity .

Data Contradictions and Resolutions

  • Discrepancy in alkylation yields : While phase-transfer catalysis achieves 99% yield for benzylation , methyl iodide alkylation under NaH/THF yields 75% . This difference arises from steric hindrance and reactivity of alkyl halides.
  • Variability in biological activity : Derivatives with 5-trifluoromethyl groups show potent FGFR inhibition , whereas nitro-substituted analogs prioritize CDK1 activity . Substituent positioning and electronic effects dictate target preference.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

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